molecular formula C14H21Cl2FN2O B1612795 1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride CAS No. 89027-27-0

1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride

Cat. No.: B1612795
CAS No.: 89027-27-0
M. Wt: 323.2 g/mol
InChI Key: WLDLFZGXYXOVFH-UHFFFAOYSA-N
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Description

1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride is a chemical compound known for its unique structure and properties It is a substituted phenylpiperazine, which is a class of compounds often studied for their potential pharmacological effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride typically involves the reaction of 4-fluorophenylpiperazine with butanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these sites, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride is unique due to its specific substitution pattern and the presence of the butanone moiety.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-piperazin-1-ylbutan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O.2ClH/c15-13-5-3-12(4-6-13)14(18)2-1-9-17-10-7-16-8-11-17;;/h3-6,16H,1-2,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDLFZGXYXOVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC(=O)C2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603633
Record name 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89027-27-0
Record name 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride
Reactant of Route 2
1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride
Reactant of Route 3
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1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride
Reactant of Route 4
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1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride
Reactant of Route 6
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1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride

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